N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its imidazole and pyrimidine rings, as well as a trifluoromethyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazole and pyrimidine rings. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving a diamine and a diketone. The pyrimidine ring can be formed through a condensation reaction between a β-diketone and an amidine. Finally, the trifluoromethyl group is introduced via a trifluoromethylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective inhibition or activation of the target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit key enzymes involved in disease pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzamide: Lacks the trifluoromethyl group.
3-(trifluoromethyl)benzamide: Does not contain the imidazole or pyrimidine rings.
Uniqueness: The presence of both the imidazole and pyrimidine rings, along with the trifluoromethyl group, makes this compound unique. These structural features contribute to its enhanced biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)13(24)22-12-7-20-14(21-8-12)23-5-4-19-9-23/h1-9H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUPRLIEZUKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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